molecular formula C18H26N4O B2521636 N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide CAS No. 2097911-69-6

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide

Cat. No.: B2521636
CAS No.: 2097911-69-6
M. Wt: 314.433
InChI Key: KLBZSVGEXJEAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide is a synthetic small-molecule compound featuring a cinnoline core fused with a tetrahydro ring system. The molecule integrates a piperidine moiety linked to a cyclobutane carboxamide group.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c23-18(13-5-3-6-13)19-15-8-10-22(11-9-15)17-12-14-4-1-2-7-16(14)20-21-17/h12-13,15H,1-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBZSVGEXJEAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.

    Cyclobutane Carboxamide Formation: This step involves the reaction of cyclobutanecarboxylic acid with an amine to form the carboxamide group.

    Tetrahydrocinnoline Synthesis: The tetrahydrocinnoline moiety can be synthesized through the reduction of cinnoline derivatives.

    Coupling Reactions: The final step involves coupling the piperidine ring with the tetrahydrocinnoline and cyclobutane carboxamide groups under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the cinnoline moiety, converting it to tetrahydrocinnoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Tetrahydrocinnoline derivatives.

    Substitution: Various substituted piperidine derivatives depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be compared based on molecular features, substituent effects, and inferred pharmacological properties. Below is a detailed analysis of three closely related compounds identified in the evidence:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Notes
N-[1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide (Target Compound) Not provided C₂₁H₂₇N₅O* Cyclobutanecarboxamide ~357.5 g/mol† Hypothesized to exhibit enhanced metabolic stability due to the rigid cyclobutane ring.
N-[1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-1-carboxamide 2097858-81-4 C₂₃H₂₈N₄O₂ 3,4-Dihydro-1H-2-benzopyran-1-carboxamide 392.5 g/mol Bulkier benzopyran group may reduce membrane permeability compared to cyclobutane .
1-Methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide 1904222-71-4 C₂₂H₂₈N₆O 1-Methyl-pyrrole-2-carboxamide ~392.5 g/mol Pyrrole ring introduces planar geometry, potentially altering target selectivity .

*Estimated based on structural similarity; †Calculated using standard atomic weights.

Key Observations :

Substituent Impact on Physicochemical Properties :

  • The cyclobutanecarboxamide group in the target compound likely enhances rigidity and lipophilicity compared to the benzopyran-carboxamide analog . This could improve blood-brain barrier penetration in neurological targets.
  • The pyrrole-2-carboxamide analog (CAS 1904222-71-4) introduces nitrogen-rich aromaticity, which may favor interactions with polar binding pockets (e.g., ATP sites in kinases) .

Steric and Electronic Effects: The benzopyran substituent (CAS 2097858-81-4) adds a fused bicyclic system, increasing steric bulk. This might reduce binding to compact active sites but improve solubility due to oxygen atoms in the ring .

Synthetic Accessibility :

  • The target compound’s cyclobutane moiety may pose synthetic challenges (e.g., ring-strain management) compared to the more straightforward pyrrole or benzopyran derivatives.

Research Findings and Limitations

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from its analogs:

  • Benzopyran derivatives (e.g., CAS 2097858-81-4) are often explored for anti-inflammatory or CNS applications due to their structural resemblance to flavone scaffolds .
  • Pyrrole-containing analogs (e.g., CAS 1904222-71-4) are frequently associated with kinase inhibition, as seen in drugs like imatinib derivatives .

Critical Knowledge Gaps:

  • No experimental data (e.g., IC₅₀, solubility, LogP) are available for the target compound or its analogs in the evidence, limiting quantitative comparisons.
  • The absence of biological assay results precludes definitive conclusions about efficacy or toxicity.

Biological Activity

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a piperidine ring, a tetrahydrocinnoline moiety, and a cyclobutane carboxamide group. The molecular formula is C16H24N2OC_{16}H_{24}N_{2}O with a molecular weight of approximately 276.38 g/mol. The structural complexity suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the piperidine ring.
  • Introduction of the tetrahydrocinnoline moiety.
  • Coupling with cyclobutanecarboxylic acid derivatives.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Pharmacological Effects

Research indicates that compounds with similar structural features often exhibit:

  • Antimicrobial Activity : Potential inhibition of bacterial growth.
  • Antitumor Properties : Induction of apoptosis in cancer cell lines.
  • Neuroprotective Effects : Modulation of neuroinflammatory pathways.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

  • Vasorelaxant Activity : A study on piperidine derivatives demonstrated vasorelaxant effects and heart-rate-reducing activity in vitro, suggesting potential cardiovascular benefits .
  • Anticancer Studies : Research on tetrahydrocinnoline derivatives indicated significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .
  • Neuropharmacological Effects : Compounds similar to this structure have shown promise in treating neurodegenerative diseases by reducing oxidative stress and inflammation .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclobutanecarboxamidePiperidine & tetrahydrocinnolineAntimicrobial, Antitumor
1-(5,6,7,8-tetrahydrocinnoline) derivativesSimilar moietiesNeuroprotective effects
Piperazine derivativesContains piperazineVasorelaxant properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.